molecular formula C6H12O2 B8699828 2-Ethyl-3-oxobutanol

2-Ethyl-3-oxobutanol

Cat. No. B8699828
M. Wt: 116.16 g/mol
InChI Key: VIRLRDWLVKMFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387512

Procedure details

Accordingly to the method described in J. Heterocyclic Chem., 24, 351 (1987), a mixture 2-ethyl-3-oxobutanol, sodium salt (37.5 g, 0.275 mol), cyanoacetamide (25.2 g, 0.30 mol), aqueous piperidinium acetate (22 mL) [prepared from glacial acetic acid (4.2 mL), water (10 mL) and piperidine (7.2 mL)] in water (775 ml) was refluxed for four hours. Glacial acetic acid (30 ml) was added cautiously (much foaming) as the product precipitated. Upon cooling to room temperature, the product was collected by filtration, washed with cold water and air dried to yield 22.3 g (50%), m.p. 237°-240° C.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
775 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([C:6](=O)[CH3:7])[CH2:4]O)[CH3:2].[Na].[C:10]([CH2:12][C:13]([NH2:15])=[O:14])#[N:11].C([O-])(=O)C.[NH2+]1CCCCC1>O.C(O)(=O)C>[C:10]([C:12]1[C:13](=[O:14])[NH:15][C:1]([CH3:2])=[C:3]([CH2:6][CH3:7])[CH:4]=1)#[N:11] |f:3.4,^1:8|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)C(C)=O
Name
Quantity
37.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
25.2 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH2+]1CCCCC1
Name
Quantity
775 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with cold water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 22.3 g (50%), m.p. 237°-240° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C(NC(=C(C1)CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.